molecular formula C19H19N5OS B1672996 1-Piperazinecarboxamide, N-phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)- CAS No. 681136-29-8

1-Piperazinecarboxamide, N-phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)-

Cat. No. B1672996
M. Wt: 365.5 g/mol
InChI Key: BHBOSTKQCZEAJM-UHFFFAOYSA-N
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Description

“1-Piperazinecarboxamide, N-phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)-” is a compound with the molecular formula C19H19N5OS . It is also known by other names such as JNJ-1661010, Takeda-25, and N-phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide . The compound is a N-arylpiperazine .


Molecular Structure Analysis

The compound has a molecular weight of 365.5 g/mol . Its IUPAC name is N-phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide . The InChI and Canonical SMILES representations provide more details about its structure .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 365.5 g/mol . It has a XLogP3-AA value of 3.5, indicating its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors .

Scientific Research Applications

Microwave-assisted Synthesis of Hybrid Molecules

Research by Başoğlu et al. (2013) explores the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, derived from ethyl piperazine-1-carboxylate. These compounds were evaluated for their antimicrobial, antilipase, and antiurease activities, with some showing good to moderate antimicrobial activity against tested microorganisms, antiurease activity, and antilipase activity (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Synthesis and Antimicrobial Evaluation of Novel Systems

Hamama et al. (2017) investigated the synthesis and antimicrobial evaluation of novel 5-phenyl-5H-thiazolo[4,3-b][1,3,4]thiadiazole systems. These compounds exhibited antimicrobial properties, showcasing the potential use of the chemical structure in developing antimicrobial agents (Hamama, Ibrahim, Raoof, & Zoorob, 2017).

Antimicrobial Agents Development

A study by Jadhav et al. (2017) on the synthesis and biological evaluation of a series of 1,4-disubstituted 1,2,3-triazole derivatives as possible antimicrobial agents highlights the relevance of piperazine carboxamides in antimicrobial research. The study found that most of the synthesized compounds exhibited moderate to good activities against both bacterial and fungal strains (Jadhav, Raundal, Patil, & Bobade, 2017).

Antibacterial Activities Research

Qi (2014) detailed the synthesis of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl] piperazine derivatives, investigating their antibacterial activities against various microorganisms. This research demonstrates the compound's utility in developing new antibacterial agents (Wu Qi, 2014).

Inhibitors of Soluble Epoxide Hydrolase

Thalji et al. (2013) identified 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase from high-throughput screening. This study emphasizes the compound's potential in the medical field, particularly in investigating disease models (Thalji et al., 2013).

properties

IUPAC Name

N-phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5OS/c25-18(20-16-9-5-2-6-10-16)23-11-13-24(14-12-23)19-21-17(22-26-19)15-7-3-1-4-8-15/h1-10H,11-14H2,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBOSTKQCZEAJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC(=NS2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384599
Record name JNJ 1661010
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Piperazinecarboxamide, N-phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)-

CAS RN

681136-29-8
Record name JNJ-1661010
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0681136298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JNJ 1661010
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JNJ-1661010
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62521S57AU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 1-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine (1.00 g, 4.06 mmol) and triethylamine (0.565 ml, 4.06 mmol) in tetrahydrofuran (20 ml) was added, under ice-cooling, phenyl isocyanate (0.529 ml, 4.87 mmol), and the mixture was stirred at room temperature for 3 hours. To the reaction mixture was added diisopropyl ether (40 ml), and the solid was separated by filtration. The resulting solid was recrystallized from a mixed solvent of hexane and ethyl acetate to give 1.19 g (80.4%) of the desired product as a solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.565 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.529 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Yield
80.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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